molecular formula C8H9FOS B14033811 3-Fluoro-4-methyl-2-(methylthio)phenol

3-Fluoro-4-methyl-2-(methylthio)phenol

Cat. No.: B14033811
M. Wt: 172.22 g/mol
InChI Key: OBWVCHAIHZBTBK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylthio)phenol is a substituted phenolic compound characterized by a fluorine atom at the 3-position, a methyl group at the 4-position, and a methylthio (-SCH₃) group at the 2-position of the aromatic ring. This unique substitution pattern confers distinct physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine atom and increased lipophilicity from the methyl and methylthio groups.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

3-fluoro-4-methyl-2-methylsulfanylphenol

InChI

InChI=1S/C8H9FOS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4,10H,1-2H3

InChI Key

OBWVCHAIHZBTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)SC)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-4-methyl-2-(methylthio)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylphenol with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Fluoro-4-methyl-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-4-methyl-2-(methylthio)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methylthio group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-4-methyl-2-(methylthio)phenol with structurally related phenolic and thiophenolic compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Effects

Key Compounds for Comparison :

2-(Methylthio)phenol (CAS 1073-29-6): Simplest analog with only a methylthio group at the 2-position .

3-Methyl-4-(methylthio)phenol: Methyl at 3-position and methylthio at 4-position .

4-(Methylthio)-3,5-dimethylphenyl methylcarbamate (Methiocarb): A pesticide with methylthio and dimethyl groups .

Substituent Influence :
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro group in the target compound increases phenolic acidity compared to non-fluorinated analogs like 2-(methylthio)phenol. Fluorine’s electronegativity stabilizes the phenoxide ion via inductive effects .
  • Positional Effects: In 3-Methyl-4-(methylthio)phenol, the methyl and methylthio groups are at 3- and 4-positions, respectively, leading to different electronic and steric profiles compared to the target compound’s 3-fluoro-4-methyl-2-SCH₃ arrangement .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₈H₉FOS 172.22 High acidity (pKa ~8–9*), lipophilic, stable under ambient conditions
2-(Methylthio)phenol C₇H₈OS 140.20 Moderate acidity (pKa ~10), volatile, used in floral volatile blends
3-Methyl-4-(methylthio)phenol C₈H₁₀OS 154.22 Moderate acidity, higher lipophilicity than 2-(methylthio)phenol
Methiocarb C₁₂H₁₅NO₂S 261.32 Carbamate pesticide; methylthio and dimethyl groups enhance bioactivity

*Estimated based on analog data.

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